5-Acetyl-5,10-dihydrophenazine is a nitrogen-containing heterocyclic compound belonging to the phenazine family. It is characterized by a fused ring system containing two nitrogen atoms, specifically at the 5 and 10 positions of the phenazine structure. This compound is notable for its diverse chemical reactivity and potential applications in organic synthesis, particularly as an intermediate in the production of various organic compounds.
5-Acetyl-5,10-dihydrophenazine can be derived from phenazine through various synthetic methods. It falls under the classification of heterocycles, which are cyclic compounds that contain atoms of at least two different elements as members of their rings. In this case, the compound contains both carbon and nitrogen.
The synthesis of 5-acetyl-5,10-dihydrophenazine typically involves several methods:
The molecular formula for 5-acetyl-5,10-dihydrophenazine is . The structure features a fully conjugated system that can be represented as a resonance hybrid. The key structural components include:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation and spatial arrangement.
5-Acetyl-5,10-dihydrophenazine participates in various chemical reactions due to its electrophilic nature:
The mechanism of action for compounds like 5-acetyl-5,10-dihydrophenazine often involves electron transfer processes:
Data from studies indicate that the singlet-triplet energy gaps () for these compounds can range from approximately to eV, influencing their photophysical properties significantly .
The physical properties of 5-acetyl-5,10-dihydrophenazine include:
Chemical properties include:
5-Acetyl-5,10-dihydrophenazine has several significant applications:
The biosynthesis of 5,10-dihydrophenazine derivatives originates from the conserved phenazine core pathway, which converts chorismic acid into phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC) through a series of enzymatic transformations. The initial step involves PhzE, a homodimeric enzyme with an intertwined structure where the glutamine amidotransferase domain of one monomer supplies ammonia to the menaquinone, siderophore, tryptophan (MST) domain of the adjacent monomer. This unique architecture enables the conversion of chorismate to 2-amino-2-desoxyisochorismic acid (ADIC) [1] [5]. Subsequent hydrolysis of ADIC by PhzD (an α/β-hydrolase) yields trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) via an acid/base mechanism involving aspartate (D38) and lysine (K122) residues [1].
The pivotal isomerization of DHHA to 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC) is catalyzed by PhzF, which employs a glutamate residue (E45) for proton transfer. This reaction proceeds via a suprafacial [1,5] proton shift, potentially representing a sigmatropic rearrangement rather than conventional acid-base catalysis [1]. AOCHC’s inherent instability drives spontaneous di-merization, but PhzB significantly accelerates this process by orienting two AOCHC molecules within a hydrophobic cavity. Structural studies reveal that arginine residues (R41 and R160*) stabilize the carboxylates of AOCHC monomers, facilitating diagonal condensation to form the tricyclic phenazine scaffold [1] [5].
Table 1: Key Enzymes in Phenazine Core Biosynthesis
Enzyme | Function | Catalytic Mechanism | Product |
---|---|---|---|
PhzE | Chorismate amination | Interdomain ammonia channeling | ADIC |
PhzD | ADIC hydrolysis | Acid-base catalysis (Asp38/Lys122) | DHHA |
PhzF | DHHA isomerization | [1,5] Proton shift (Glu45) | AOCHC |
PhzB | AOCHC condensation | Substrate orientation via Arg41/Arg160* | PCA/PDC |
Microbial transformation to 5,10-dihydrophenazine occurs under low-oxygen conditions, as demonstrated in Pseudomonas cepacia IFO 15124. This strain reduces phenazine to 5,10-dihydrophenazine (H₂Phen) with 30% molar conversion yield in oxygen-limited cultures, whereas aerobic conditions suppress this reduction [7]. This redox transformation highlights the metabolic flexibility of phenazines as electron shuttles in microbial primary metabolism.
Mangrove-derived Streptomyces species exhibit remarkable capabilities for phenazine diversification through hydroxylation, methylation, and acetylation reactions. Streptomyces sp. MUM265—isolated from Kuala Selangor mangroves—produces phenazine derivatives with chemopreventive properties, including compounds inducing apoptosis in colon cancer cells via mitochondrial membrane depolarization and subG1 cell cycle arrest [3]. This strain’s metabolic versatility is attributed to its salt tolerance (up to 6% NaCl) and ability to utilize diverse carbon sources (e.g., acetic acid, α-D-glucose), which influence secondary metabolite profiles [3].
Phenazine derivatives from Streptomyces often feature C-5 acetyl modifications, a structural alteration enhancing bioactivity. For instance, 5-acetylphenazine-1-carboxylic acid derivatives demonstrate potent inhibition of quinone reductase 2 (QR2) and cyclooxygenase-2 (COX-2), enzymes implicated in carcinogenesis and inflammation. These modifications arise from acyltransferase enzymes that incorporate acetyl-CoA units into the dihydrophenazine core, a process optimized in Streptomyces through physiological adaptations to mangrove ecosystems [3] [5].
Table 2: Bioactive Phenazines from Streptomyces spp.
Species | Phenazine Derivative | Bioactivity | Biosynthetic Feature |
---|---|---|---|
Streptomyces sp. MUM265 | Uncharacterized acetylphenazines | Apoptosis induction in Caco-2 cells | Antioxidant properties linked to chemoprevention |
Marine-derived Streptomyces | Acetylated phenazines | QR2 inhibition & COX-2 suppression | Phase I/II enzyme modulation |
S. malaysiense | Phenazine carboxylic esters | Cytotoxic activity | Acyltransferase-mediated diversification |
Optimizing 5-acetyl-5,10-dihydrophenazine titers requires rewiring precursor fluxes, particularly toward acetyl-CoA and homoserine, both essential for acetyl side-chain incorporation. In Escherichia coli, acetyl-CoA pools can be amplified via:
Homoserine availability—critical for phenazine side-chain elongation—is enhanced by:
Yarrowia lipolytica has emerged as a promising host due to its innate acetyl-CoA abundance. Engineering strategies include:
Table 3: Metabolic Engineering Targets for Phenazine Diversification
Host | Engineering Target | Strategy | Outcome |
---|---|---|---|
E. coli | Acetyl-CoA supply | PDH overexpression; fabF repression | 24.3 g/L O-acetylhomoserine (precursor analog) |
E. coli | Homoserine flux | thrB/metB deletion; hom overexpression | 7.42 g/L homoserine accumulation |
Y. lipolytica | Redox cofactors | ZWF1 overexpression | 25% increase in terpenoid analogs |
Pseudomonas spp. | phz operon | Promoter engineering (Plac) | 2.5-fold PCA increase |
The conserved phz operon (phzA-G) exhibits functional divergence across species, governing PCA/PDC specificity and downstream modifications. Key findings include:
Notably, phzF functionality determines PCA vs. PDC specificity despite sequence similarity. Structural analysis reveals that active-site residues (e.g., Ser92 in P. fluorescens) influence carboxyl group retention at C1 or C6, though this remains unpredictable from sequence alone [1]. Genomic mining of mangrove Streptomyces MUM265 identified a 35-kb phenazine-type biosynthetic cluster containing:
This cluster’s modular architecture enables combinatorial biosynthesis when expressed heterologously in Streptomyces lividans, yielding >15 phenazine analogs, including acetylated dihydrophenazines.
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